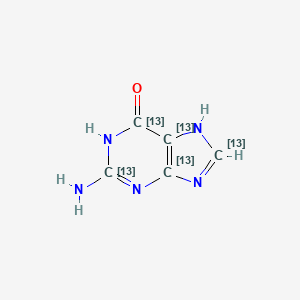
1-(4-(2-((Bis(4-fluorophenyl)methyl)thio)ethyl)piperazin-1-yl)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
JJC8-089 is a dopamine transporter inhibitor that has shown potential in improving motivational dysfunction and increasing effortful behavior in goal-directed activities. This compound is part of a series of modafinil analogs designed to enhance binding affinities at the human dopamine transporter, which plays a crucial role in regulating dopamine levels in the synaptic cleft .
Preparation Methods
The synthesis of JJC8-089 involves the modification of modafinil analogsThe reaction conditions often involve the use of oxidizing or reducing agents to achieve the desired substitution . Industrial production methods for JJC8-089 are not extensively documented, but they likely follow similar synthetic routes with optimization for large-scale production.
Chemical Reactions Analysis
JJC8-089 undergoes various chemical reactions, including oxidation and reduction. The introduction of a sulfoxide group involves oxidation, while the conversion to a sulfide group involves reduction. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions are the sulfoxide and sulfide analogs of JJC8-089 .
Scientific Research Applications
JJC8-089 has been extensively studied for its potential therapeutic applications. It has shown promise in reversing motivational dysfunctions such as fatigue and anergia in preclinical models. This compound has been tested in effort-based choice tasks, where it significantly increased the selection of high-effort options in rats .
Mechanism of Action
The mechanism of action of JJC8-089 involves its binding to the dopamine transporter, thereby inhibiting the reuptake of dopamine into presynaptic neurons. This inhibition leads to increased levels of dopamine in the synaptic cleft, enhancing dopaminergic signaling. The molecular targets of JJC8-089 include the dopamine transporter, and its effects are mediated through the modulation of dopamine neurotransmission pathways .
Comparison with Similar Compounds
JJC8-089 is compared with other modafinil analogs such as JJC8-088, JJC8-091, and RDS3-094. These compounds share similar structures but differ in their binding affinities and pharmacological profiles. JJC8-089 has shown superior efficacy in reversing low-effort biases compared to JJC8-091, which binds to an occluded conformation of the dopamine transporter . The unique sulfoxide substitution in JJC8-089 contributes to its distinct pharmacological properties .
Properties
Molecular Formula |
C22H28F2N2OS |
|---|---|
Molecular Weight |
406.5 g/mol |
IUPAC Name |
1-[4-[2-[bis(4-fluorophenyl)methylsulfanyl]ethyl]piperazin-1-yl]propan-2-ol |
InChI |
InChI=1S/C22H28F2N2OS/c1-17(27)16-26-12-10-25(11-13-26)14-15-28-22(18-2-6-20(23)7-3-18)19-4-8-21(24)9-5-19/h2-9,17,22,27H,10-16H2,1H3 |
InChI Key |
MQDDJWTVOBHYHX-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN1CCN(CC1)CCSC(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Chloro-10-[3-(2,2,3,3,5,5,6,6-octadeuterio-4-methylpiperazin-1-yl)propyl]phenothiazine 5-oxide](/img/structure/B12366803.png)
![5-Azaspiro[3.4]octane-2,5-dicarboxylic acid, 5-(1,1-dimethylethyl) ester](/img/structure/B12366815.png)

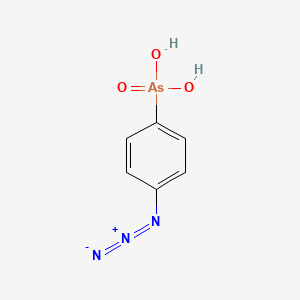
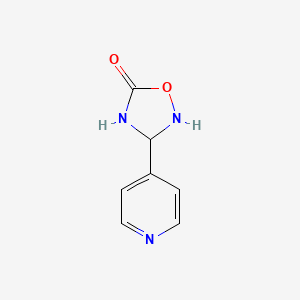
![4-ethyl-2-[3-methyl-5-[3-(trifluoromethyl)anilino]pyrazol-1-yl]-1H-pyrimidin-6-one](/img/structure/B12366833.png)
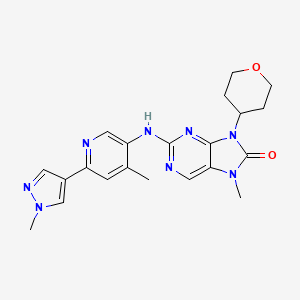
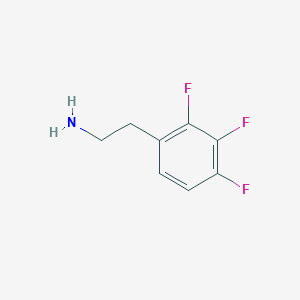
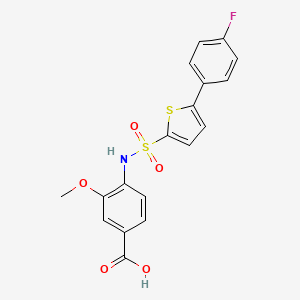

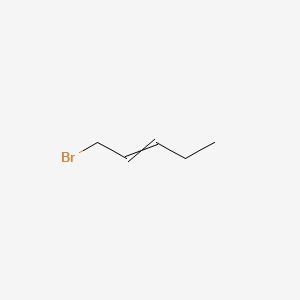
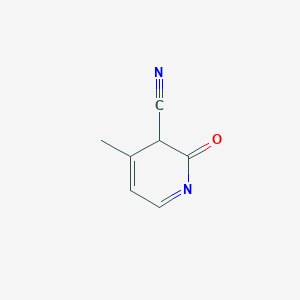
![(2E,4E)-5-[(1S,2S,4aR,6R,8R,8aS)-6-hydroxy-2,6,8-trimethyl-2,4a,5,7,8,8a-hexahydro-1H-naphthalen-1-yl]penta-2,4-dienoic acid](/img/structure/B12366874.png)
